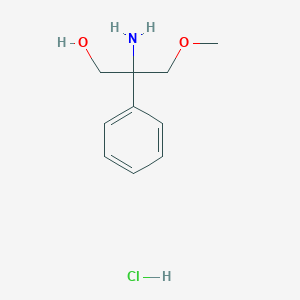

2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is a white crystalline powder that is soluble in water and commonly used in various scientific research applications. The compound is known for its unique structure, which includes an amino group, a methoxy group, and a phenyl group attached to a propanol backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride typically involves the reaction of 2-phenylpropan-1-ol with methoxyamine hydrochloride under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The process involves the same reaction conditions as the laboratory synthesis but with optimized parameters to ensure high yield and purity. The final product is obtained through filtration, drying, and packaging.

Análisis De Reacciones Químicas

Esterification and Acylation Reactions

The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. For example:

2 Amino 3 methoxy 2 phenylpropan 1 ol+AcCl→Acetylated product+HCl

-

Reagents : Acetic anhydride, acetyl chloride

-

Conditions : Catalytic pyridine or triethylamine, room temperature.

-

Applications : Used to protect the hydroxyl group during multi-step syntheses.

The primary amine reacts with acylating agents to form amides:

NH2 group+RCOCl→RCONH derivative

Oxidation Reactions

The hydroxyl group is oxidized to a ketone under strong oxidative conditions:

CH2OH→ C O

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic, 60–80°C | 3-Methoxy-2-phenylpropan-1-one |

| Selective Oxidation | TEMPO/NaOCl | pH 9–10, 0°C | Aldehyde intermediate |

The methoxy group remains stable under these conditions due to its electron-donating nature.

Reduction and Hydrogenation

While the compound itself is a reduced alcohol, its nitro precursors (e.g., nitroalkenes) are hydrogenated to form the amine:

R NO2+3H2Pd CR NH2+2H2O

Substitution Reactions

The amino group participates in nucleophilic substitutions:

R NH2+R X→R NH R +HX

The hydroxyl group can also undergo substitution with thionyl chloride to form chlorides:

OH+SOCl2→ Cl+SO2+HCl

-

Applications : Intermediate for synthesizing ethers or alkylating agents.

Enzymatic Transformations

Transaminase-mediated reactions enable stereoselective synthesis:

Ketone+Amine donorTransaminaseChiral amine+By product

-

Example : Conversion of methoxyacetone to (S)-1-methoxy-2-aminopropane with >99% enantiomeric excess .

Comparative Reaction Profiles

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of 2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride is in the synthesis of antimicrobial agents. It has been shown to enhance the activity of methicillin against methicillin-resistant Staphylococcus aureus by forming an unnatural tripeptide, which indicates its potential as a scaffold for developing new antibiotics .

Pharmacological Studies

Research has indicated that derivatives of this compound can act on various neurotransmitter systems. For example, studies have explored its analogs for developing treatments related to cocaine addiction, where modifications to the structure significantly affect binding affinities to dopamine and serotonin transporters . This highlights its potential in creating therapeutic agents for substance abuse disorders.

Organic Synthesis

Chiral Ligands Formation

The compound can undergo condensation reactions with various aldehydes to form chiral Schiff bases. These Schiff bases are crucial in asymmetric synthesis and catalysis, allowing for the creation of complex molecules with high enantiomeric purity . The ability to form tridentate chiral ligands also facilitates the development of supramolecular architectures, which are important in material science and nanotechnology.

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex structures. Its reactivity allows chemists to create compounds with specific functional groups that can be utilized in various chemical reactions, enhancing its utility in drug development and material fabrication .

Case Study 1: Antimicrobial Enhancement

In a study published by researchers exploring novel antimicrobial peptides, this compound was incorporated into a tripeptide sequence. The resulting compound demonstrated a significant increase in activity against resistant bacterial strains compared to traditional antibiotics, showcasing its potential for addressing antibiotic resistance .

Case Study 2: Neuropharmacological Applications

A series of pharmacological evaluations on derivatives of this compound revealed that specific modifications could lead to enhanced selectivity and potency against dopamine transporters. These findings suggest that further exploration into this compound's derivatives could yield effective treatments for neurological conditions related to dopamine dysregulation .

Mecanismo De Acción

The mechanism of action of 2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The amino and methoxy groups play a crucial role in binding to the active sites of target molecules, thereby modulating their activity and influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-3-methoxy-2-phenylpropan-1-ol

- 2-Amino-3-phenyl-1-propanol

- (2S)-2-(Methylamino)-1-phenyl-1-propanol

Uniqueness

2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride is unique due to the presence of both amino and methoxy groups on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and makes it valuable in various research applications.

Actividad Biológica

2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride (also known as methoxyphenylpropanol) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

The compound has the molecular formula C10H15NO2⋅HCl and is characterized as a white crystalline powder soluble in water. Its structure includes an amino group, a methoxy group, and a phenyl group attached to a propanol backbone, which contributes to its unique reactivity and biological effects.

The biological activity of this compound primarily involves interactions with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. The amino and methoxy groups facilitate binding to active sites of these enzymes, modulating their activity.

- Cell Signaling Modulation : It influences various signaling pathways by interacting with receptors, potentially affecting cellular responses like proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

-

In Vitro Studies : The compound demonstrated significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). In these studies, it exhibited IC50 values comparable to established chemotherapeutic agents .

Cell Line IC50 (nM) Reference Compound MCF-7 10 - 33 CA-4 (3.9 nM) MDA-MB-231 23 - 33 CA-4 (3.9 nM) - Mechanism of Action : The compound was shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in treated cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exert inhibitory effects on various bacterial strains, though further research is required to establish its efficacy and mechanism against specific pathogens.

Study on Antiproliferative Effects

A notable study assessed the effects of this compound on human breast cancer cells. The results indicated that treatment with this compound led to a marked reduction in cell viability, with flow cytometry confirming an increase in apoptotic cells post-treatment. This study underscores its potential as a therapeutic agent in oncology .

Toxicological Assessment

Toxicological evaluations have been conducted to ascertain the safety profile of the compound. These studies typically involve assessing genotoxicity through various assays, including the comet assay for DNA damage. Results indicated a low incidence of genotoxic effects at therapeutic concentrations, suggesting a favorable safety margin for potential clinical applications .

Propiedades

IUPAC Name |

2-amino-3-methoxy-2-phenylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-13-8-10(11,7-12)9-5-3-2-4-6-9;/h2-6,12H,7-8,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHRSNQSQMIXKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)(C1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.